N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of sulfonamides and pyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrimidine Sulfonamide: The initial step involves the reaction of 4,6-dimethylpyrimidine with a sulfonyl chloride derivative to form the sulfonamide intermediate.
Coupling with Phenyl Derivative: The sulfonamide intermediate is then coupled with a phenyl derivative under basic conditions to form the desired sulfonamide.
Cyclization to Form Pyridazine: The final step involves the cyclization of the sulfonamide with a hydrazine derivative to form the pyridazine ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions can vary, but often involve the use of strong acids or bases as catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and pathways.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and enzyme activities.
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide
- 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Uniqueness
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is unique due to its combination of sulfonamide and pyridazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H20N6O4S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C23H20N6O4S/c1-15-14-16(2)25-23(24-15)28-34(32,33)19-10-8-17(9-11-19)26-22(31)21-20(30)12-13-29(27-21)18-6-4-3-5-7-18/h3-14H,1-2H3,(H,26,31)(H,24,25,28) |
InChI Key |
PXLLWXKFTKHIJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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